3-Octanone

Description

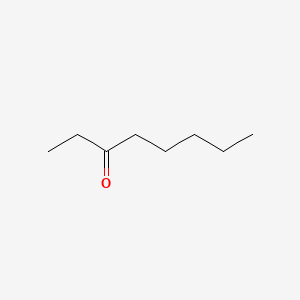

3-octanone is a dialkyl ketone that is octane in which the two methylene protons at position 3 have been replaced by an oxo group. It has a role as a human urinary metabolite, an insect attractant, a fungal metabolite, an antifeedant, a plant metabolite and a biomarker. It derives from a hydride of an octane.

This compound is a natural product found in Tuber liyuanum, Schizonepeta, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLVCLIPMVJYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041954 | |

| Record name | 3-Octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl n-amyl ketone appears as a clear colorless liquid with a pungent odor. Insoluble in water and partially soluble in alcohol. Vapors are denser than air and may have a narcotic effect in high concentrations. Used in making perfumes and as a solvent for nitrocellulose and vinyl resins., Colorless to slightly yellow liquid; Pungent, somewhat fruity odor; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless, oily liquid with a herbaceous, fruity warm odour | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Octanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl pentyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/396/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

332.6 to 334.4 °F at 760 mmHg (USCG, 1999), 167.5 °C, 167.00 to 170.00 °C. @ 760.00 mm Hg | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl pentyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

115 °F (USCG, 1999), 59 °C | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Octanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly miscible (USCG, 1999), Miscible with ethanol, ether, Miscible with oxygenated solvents., In water, 2.6X10+3 mg/L at 20 °C, 2.6 mg/mL at 20 °C, soluble in most common organic solvents; insoluble in water, 1 ml in 5 ml 60% alcohol; 1 ml in 3 ml 70% alcohol (in ethanol) | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl pentyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/396/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.822 (USCG, 1999) - Less dense than water; will float, 0.820-0.824 at 20 °C/20 °C, 0.817-0.821 (23°) | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/396/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.42 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

2.0 [mmHg], 2 mm Hg at 20 °C | |

| Record name | 3-Octanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

106-68-3 | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79173B4107 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl pentyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-23.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl pentyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Octanone chemical structure and IUPAC name

An In-depth Technical Guide to 3-Octanone (B92607)

Abstract

This technical guide provides a comprehensive overview of this compound, a ketone with significant applications in the flavor, fragrance, and biocontrol industries. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and analysis. The guide also explores the biological activity of this compound, with a particular focus on its nematicidal mechanism of action, which is visually represented through a signaling pathway diagram. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and IUPAC Name

This compound is an acyclic ketone with an eight-carbon chain. The carbonyl group is located at the third carbon position.

-

IUPAC Name: Octan-3-one[1]

-

Chemical Formula: C₈H₁₆O[2]

-

Molecular Weight: 128.21 g/mol [1]

-

SMILES: CCCCCC(=O)CC[1]

-

Synonyms: Ethyl pentyl ketone, Ethyl n-amyl ketone, 3-Oxooctane[1][3]

Physicochemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Pungent, fruity, reminiscent of lavender | [4][5] |

| Density | 0.822 g/mL at 20 °C | [2][6] |

| Boiling Point | 167-168 °C | [2] |

| Melting Point | -23 °C | [6] |

| Flash Point | 49 °C (120 °F) | |

| Solubility in water | 2.6 g/L at 20 °C | [5] |

| Solubility in organic solvents | Soluble in alcohol and ether | [5] |

| Refractive Index | 1.415 at 20 °C | [6] |

| Vapor Pressure | 2.0 mmHg at 25 °C | [5] |

Experimental Protocols

Synthesis of this compound by Oxidation of 3-Octanol (B1198278)

A common method for the synthesis of this compound is the oxidation of the secondary alcohol, 3-octanol.

Method 1: Swern Oxidation [1]

This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride for a mild and efficient oxidation.

-

Materials:

-

3-Octanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Dry ice/acetone bath

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, thermometer, and an inert gas inlet (Argon or Nitrogen).

-

Add anhydrous dichloromethane to the flask and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (~1.1 equivalents) to the cooled dichloromethane, followed by the dropwise addition of DMSO (~2.2 equivalents). Stir for 5-10 minutes.

-

Add a solution of 3-octanol in dichloromethane dropwise, maintaining the temperature below -60 °C.

-

After stirring for 15-20 minutes, add triethylamine (~5 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water and transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography on silica (B1680970) gel.

-

Method 2: Oxidation with Potassium Bromate (B103136) and Cerium(III) Chloride [2]

This method employs a catalytic system of KBrO₃ and CeCl₃·7H₂O.

-

Materials:

-

3-Octanol

-

Potassium bromate (KBrO₃)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Acetonitrile (B52724) (CH₃CN)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottomed flask, dissolve 1 mmol of 3-octanol in a mixture of 3 mL of acetonitrile and 0.2 mL of water.

-

To this solution, add 1 mmol of CeCl₃·7H₂O and 3 mmol of KBrO₃.

-

Stir the reaction mixture under reflux conditions and monitor the progress by TLC.

-

Upon completion, add distilled water and stir for an additional 5 minutes.

-

Extract the mixture with dichloromethane (3 x 5 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Analysis of this compound by Gas Chromatography (GC)

Gas chromatography is a suitable method for the determination and quantification of this compound.[3]

-

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column (e.g., HP-5, 5% phenyl methyl siloxane).

-

-

Typical GC Parameters:

-

Carrier Gas: Nitrogen or Helium.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 270 °C.

-

Column Temperature Program: An initial temperature held for a few minutes, followed by a temperature ramp to a final temperature, which is then held for a few minutes. The exact program will depend on the specific column and the other components in the sample.

-

Injection: A small volume (e.g., 1 µL) of the sample, dissolved in a suitable solvent like methanol (B129727), is injected. A split injection mode is often used.

-

-

Sample Preparation:

-

For air samples, collection on a solid sorbent tube (e.g., silica gel) followed by elution with a solvent like methanol is a common practice.[3]

-

-

Quantification:

-

Quantification is achieved by comparing the peak area of this compound in the sample to the peak areas of known concentrations of this compound standards.

-

Biological Activity and Mechanism of Action

This compound is produced by the oyster mushroom (Pleurotus ostreatus) and acts as a potent nematicide against organisms like Caenorhabditis elegans.[7][8] The mechanism of action involves the rapid disruption of cell membrane integrity in the nematode.[7][8] This leads to an influx of extracellular calcium into the cytosol and mitochondria, triggering a cascade of events that result in paralysis and neuronal cell death.[7][8] Studies have also shown that this compound can induce oxidative stress in nematodes, contributing to its toxicity.[9]

Visualizations

Experimental Workflow for this compound Synthesis

Caption: General workflow for the Swern oxidation of 3-octanol to this compound.

Nematicidal Signaling Pathway of this compound

Caption: Proposed mechanism of this compound's nematicidal action.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Repositório Digital de Publicações Científicas: Elucidation of the nematicidal mode of action of 3-octanol on the root-lesion nematode Pratylenchus penetrans [rdpc.uevora.pt]

- 7. A carnivorous mushroom paralyzes and kills nematodes via a volatile ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acs.org [acs.org]

- 9. Evaluation of Fungal Volatile Organic Compounds for Control the Plant Parasitic Nematode Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of 3-Octanone in Flora and Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 3-Octanone in the plant and fungal kingdoms. This compound, a volatile organic compound with a characteristic mushroom-like, earthy aroma, has garnered significant interest for its potential applications in flavor, fragrance, and as a bioactive molecule. This document details its presence across various species, presenting quantitative data, experimental methodologies for its detection, and an exploration of its role in biological signaling pathways.

Natural Sources of this compound

This compound is biosynthesized by a diverse range of plants and fungi. In plants, it often contributes to the essential oil profile, while in fungi, it can act as a volatile signaling molecule or a defense compound.

This compound in the Plant Kingdom

A variety of terrestrial plants produce this compound, where it is typically found as a component of their essential oils. Notable plant sources include:

-

Lavender (Lavandula angustifolia) : A well-known source of aromatic compounds, lavender essential oil contains this compound.[1][2][3][4][5]

-

Rosemary (Salvia rosmarinus, formerly Rosmarinus officinalis) : The essential oil of rosemary leaves is another significant source of this ketone.[1][2][4][5][6][7][8]

-

Nectarines (Prunus persica var. nucipersica) : This fruit produces this compound, contributing to its complex aroma profile.[1][2][4][5]

-

Herbs : Several common herbs are known to contain this compound, including basil (Ocimum basilicum)[2][4][5], thyme (Thymus vulgaris)[2][4][5][9], and anise (Pimpinella anisum)[4][5][9].

-

Other Plant Sources : this compound has also been identified in Japanese catnip (Schizonepeta tenuifolia)[2], oregano (Origanum vulgare), corn mint (Mentha arvensis), earth almonds (Cyperus esculentus)[6], fermented soybean (Glycine max)[6], and musty sorghum[6].

This compound in the Fungal Kingdom

Fungi are prolific producers of volatile organic compounds, and this compound is a frequently identified metabolite with diverse ecological roles.

-

Oyster Mushroom (Pleurotus ostreatus) : This carnivorous mushroom utilizes this compound as a potent nematicidal agent, paralyzing and killing nematodes for nutrition.[1][2][4][5][10]

-

Shiitake Mushroom (Lentinus edodes) : A popular edible mushroom, shiitake produces this compound, which is a key component of its characteristic flavor.[11][12]

-

Boletes and other Basidiomycetes : The pine king bolete (Boletus pinophilus)[2] and various species of the genus Hygrophorus (including H. chrysodon, H. eburneus, and H. russocoriaceus)[13] are also known to produce this ketone. The common cultivated mushroom, Agaricus bisporus[14], and the giant puffball mushroom (Calvatia gigantea)[15] are additional fungal sources.

-

Trichoderma species : Certain species of this ubiquitous soil fungus are known to emit this compound.[16]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the species, environmental conditions, and the specific part of the organism being analyzed. The following tables summarize the available quantitative data for this compound in various plant and fungal sources.

Table 1: Quantitative Data of this compound in Plants

| Plant Species | Plant Part | Concentration | Analytical Method | Reference |

| Rosmarinus officinalis | Freshly distilled leaves | 2.2% of essential oil | Gas Chromatography | [7] |

| Lavandula angustifolia | Essential Oil | 0.72% | Not Specified | [3] |

| Origanum vulgare | Not Specified | Variable | GC and GC-MS | [17] |

Table 2: Quantitative Data of this compound in Fungi

| Fungal Species | Fruiting Body/Mycelium | Concentration | Analytical Method | Reference |

| Hygrophorus russocoriaceus | Fruiting Body | 38.52% of volatiles | HS-SPME-GC-MS | [13] |

| Hygrophorus eburneus | Fruiting Body | 4.18% of volatiles | HS-SPME-GC-MS | [13] |

| Lentinus edodes | Fruiting Body | Major volatile compound | HS-SPME-GC-MS | [11][12] |

| Agaricus bisporus | Carpophores | Variable | Not Specified | [14] |

Experimental Protocols

The extraction and analysis of this compound from natural sources typically involve distillation or solvent extraction followed by chromatographic and spectrometric techniques.

Extraction of this compound from Plant Material (e.g., Rosemary)

Method: Hydrodistillation followed by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Freshly harvested plant material (e.g., leaves of Rosmarinus officinalis) is subjected to hydrodistillation for a specified period (e.g., 3 hours) using a Clevenger-type apparatus.

-

Essential Oil Collection : The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

GC-MS Analysis :

-

Instrumentation : A gas chromatograph coupled with a mass spectrometer is used for analysis.

-

Column : A non-polar or semi-polar capillary column (e.g., DB-5 or HP-5MS) is typically employed.

-

Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program : A programmed temperature gradient is used to separate the components of the essential oil. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).

-

Injection : A small volume of the diluted essential oil is injected into the GC.

-

Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 40-500).

-

-

Identification and Quantification : this compound is identified by comparing its retention time and mass spectrum with that of a pure standard. Quantification is typically performed by comparing the peak area of this compound to that of an internal standard.

Workflow for Extraction and Analysis of this compound from Plants

Extraction of this compound from Fungal Material (e.g., Hygrophorus species)

Method: Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Fresh fruiting bodies of the fungus are weighed and placed in a sealed vial.

-

HS-SPME :

-

A solid-phase microextraction fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the sample vial for a specific time and at a controlled temperature to adsorb the volatile compounds.

-

-

GC-MS Analysis :

-

The SPME fiber is then desorbed in the hot injection port of a gas chromatograph coupled to a mass spectrometer.

-

The analytical conditions (column, carrier gas, temperature program, and mass spectrometry parameters) are similar to those described for plant essential oil analysis.

-

-

Identification and Quantification : Identification is based on the comparison of retention indices and mass spectra with authentic standards and reference libraries (e.g., NIST, Wiley). Semi-quantification can be achieved by comparing the peak area of this compound to the total peak area of all identified volatile compounds.

Signaling Pathways Involving this compound

Recent research has begun to elucidate the role of this compound in intercellular and inter-kingdom signaling.

Plant Growth Regulation in Arabidopsis thaliana

The volatile this compound, when emitted by the soil bacterium Streptomyces coelicolor, has been shown to influence the growth of Arabidopsis thaliana. This interaction involves the "KISS ME DEADLY" (KMD) family of Kelch-repeat F-box genes.

-

Perception : Arabidopsis thaliana perceives the volatile this compound.

-

Signal Transduction : This perception leads to the induction of the KMD gene family.

-

Hormonal Crosstalk : The activation of KMD genes alters the homeostasis of the plant hormones auxin and cytokinin.

-

Phenotypic Response : This hormonal imbalance results in the promotion of lateral root growth and the inhibition of primary root elongation.[18]

Signaling Pathway of this compound in Arabidopsis thaliana

Conclusion

This compound is a widely distributed natural product found in both the plant and fungal kingdoms. Its presence contributes to the characteristic aroma of many plants and fungi and, in some cases, plays a crucial role in ecological interactions. The methodologies for its extraction and analysis are well-established, providing a solid foundation for further research into its biosynthesis, physiological roles, and potential applications in various industries. The elucidation of its involvement in plant signaling pathways opens up new avenues for understanding plant-microbe interactions and potentially for developing novel strategies for crop improvement. This guide serves as a foundational resource for professionals seeking to explore the multifaceted nature of this intriguing volatile compound.

References

- 1. acs.org [acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Lavender oil - Wikipedia [en.wikipedia.org]

- 4. This compound - Molecule of the Month - April 2024 - HTML-only version [chm.bris.ac.uk]

- 5. This compound - Molecule of the Month - April 2024 - JSMol version [chm.bris.ac.uk]

- 6. This compound | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isolation and Identification of this compound in the Essenti... [degruyterbrill.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 10. A carnivorous mushroom paralyzes and kills nematodes via a volatile ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of the Volatile Flavor Compounds Produced during the Growth Stages of the Shiitake Mushrooms (Lentinus edodes) -Preventive Nutrition and Food Science | Korea Science [koreascience.kr]

- 13. academic.oup.com [academic.oup.com]

- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 15. This compound [webbook.nist.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

3-Octanone CAS number and safety data sheet information

An In-depth Technical Guide to 3-Octanone (CAS No. 106-68-3)

This guide provides comprehensive technical information on this compound, intended for researchers, scientists, and professionals in drug development. It covers the chemical's properties, safety data, and handling protocols.

Chemical Identification

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Appearance | Clear, colorless to pale yellow liquid | [5][6][7] |

| Odor | Strong, penetrating, fruity, reminiscent of lavender | [5][6][7] |

| Boiling Point | 166 - 168 °C | [5] |

| Melting Point | -23 °C | [6][7][8][9] |

| Flash Point | 51 °C (123.8 °F) - closed cup | |

| Density | 0.822 g/mL at 25 °C | |

| Vapor Pressure | 1.5 - 2.0 mmHg at 25 °C | [9][10] |

| Water Solubility | 1186 mg/L | [3] |

| Refractive Index | n20/D 1.415 | |

| LogP | 2.9 | [7] |

Safety and Hazard Information

This compound is classified as a hazardous chemical.[4] The following tables summarize its GHS classification and toxicological data.

GHS Classification

| Classification | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

Data sourced from Fisher Scientific and American Chemical Society Safety Data Sheets.[4][11]

Toxicological Data

| Test | Route of Exposure | Species | Dose/Duration | Result |

| Standard Draize test | Skin | Rabbit | 500 mg/24H | Moderately irritating |

| LD50 | Intraperitoneal | Mouse | 406 mg/kg | Lethal dose, 50 percent kill |

Data sourced from ChemSrc.[9] The toxicological properties have not been fully investigated.[4]

Experimental Protocols

Genotoxicity Assay Protocol

A mammalian cell gene mutation assay (HPRT) was conducted to evaluate the genotoxicity of this compound.[3]

-

Cell Line: Chinese hamster V79 cells.[3]

-

Methodology: Cells were treated with this compound dissolved in DMSO at concentrations up to 14.4 mM for 2 hours. The effects were evaluated with and without metabolic activation.[3]

-

Results: No statistically significant increases in the frequency of mutant colonies were observed at any dose, either with or without metabolic activation. This suggests that this compound is not expected to be genotoxic.[3]

Handling, Storage, and Emergency Procedures

Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Avoid contact with skin and eyes and avoid inhalation of vapor or mist.[12] Use non-sparking tools and take precautionary measures against static discharges.[4]

-

Storage: Store in a flammables area in a tightly closed container in a dry and well-ventilated place.[4][10] Keep away from heat, sparks, open flames, and hot surfaces.[4] Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10]

-

Respiratory Protection: No protective equipment is needed under normal use conditions with adequate ventilation.[4]

First-Aid Measures

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.[4][10]

-

Inhalation: If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[10]

-

Ingestion: Clean mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[4][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

-

Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and may travel to a source of ignition and flash back.[4] Containers may explode when heated.[4] Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂).[4]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[12] Remove all sources of ignition.[4] Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains.[12]

-

Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[4]

Logical Workflow for Chemical Safety

The following diagram illustrates the logical workflow for ensuring safety when handling chemical substances like this compound, from initial hazard identification to appropriate response measures.

Caption: Chemical Safety and Response Workflow for this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [drugfuture.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. fishersci.com [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 106-68-3 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound | CAS#:106-68-3 | Chemsrc [chemsrc.com]

- 10. vigon.com [vigon.com]

- 11. acs.org [acs.org]

- 12. hpc-standards.com [hpc-standards.com]

The Biosynthesis of 3-Octanone in Fungal Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 3-octanone (B92607) in fungal species, a volatile organic compound of interest for its role in fungal metabolism, aroma profiles, and potential biotechnological applications. The guide details the enzymatic pathway, presents quantitative data for key enzymes, outlines experimental protocols for analysis, and includes visualizations to facilitate understanding.

Introduction to this compound Biosynthesis in Fungi

This compound is a characteristic C8 volatile organic compound produced by a variety of fungal species, including members of the Penicillium and Aspergillus genera. It contributes to the typical "mushroom" aroma and is involved in fungal development and interactions with the environment. The biosynthesis of this compound is intrinsically linked to the metabolism of fatty acids, primarily linoleic acid.

The Core Biosynthetic Pathway

The production of this compound in fungi originates from the enzymatic breakdown of linoleic acid, an abundant polyunsaturated fatty acid. The pathway involves a cascade of enzymatic reactions, primarily catalyzed by lipoxygenase (LOX) and hydroperoxide lyase (HPL), followed by the action of an alcohol dehydrogenase (ADH).

The key steps are as follows:

-

Lipoxygenase (LOX) Activity: The pathway is initiated by the lipoxygenase-catalyzed oxygenation of linoleic acid. Fungal lipoxygenases can produce various positional isomers of hydroperoxy-octadecadienoic acid (HPOD), including 9-HPOD, 13-HPOD, and 10-HPOD. For the formation of C8 volatiles, 10-hydroperoxy-8,12-octadecadienoic acid (10-HPOD) is the crucial intermediate.

-

Hydroperoxide Lyase (HPL) Activity: The unstable 10-HPOD is then cleaved by a specific hydroperoxide lyase. This cleavage results in the formation of the C8 compound, 1-octen-3-ol (B46169), and a C10 oxo-acid, 10-oxo-decanoic acid.

-

Alcohol Dehydrogenase (ADH) Activity: Finally, 1-octen-3-ol is oxidized to this compound. This conversion is likely catalyzed by an alcohol dehydrogenase, which is a common enzyme in fungal metabolic pathways.

Quantitative Data on Key Enzymes

The efficiency of this compound biosynthesis is dependent on the kinetic properties and optimal reaction conditions of the involved enzymes. The following tables summarize available quantitative data for lipoxygenase and hydroperoxide lyase from relevant fungal species.

Table 1: Kinetic Parameters and Optimal Conditions for Fungal Lipoxygenase (LOX)

| Fungal Species | Substrate | Optimal pH | Optimal Temp. (°C) | Km (µM) | Vmax (nmol/mg protein/min) | Reference |

| Penicillium roqueforti | Linoleic Acid | 5.5 and 8.0 | - | - | - | [1] |

| Penicillium camemberti | Linoleic Acid | 6.5 and 8.0 | 30 | 7.7 | 30.0 | [1][2] |

| Penicillium sp. | Linoleic Acid | 6.5 | - | - | - | [3] |

Table 2: Optimal Conditions for Fungal Hydroperoxide Lyase (HPL) Activity

| Fungal Species | Substrate | Optimal pH | Optimal Temp. (°C) | Reference |

| Penicillium camemberti | 10-HPOD | 4.0 and 6.0 | 45 | [1] |

Table 3: Comparison of this compound Production in Different Fermentation Systems

| Fungal Species | Fermentation Type | Substrate | This compound Production | Reference |

| Penicillium roqueforti | Solid-State | Bread | Enhanced production of methyl ketones | [4] |

| Penicillium roqueforti | Submerged | Liquid media | Production of various secondary metabolites | [5] |

Experimental Protocols

This section provides detailed methodologies for the study of this compound biosynthesis in fungal species.

Fungal Culture

Objective: To cultivate fungal species for the production of this compound.

Materials:

-

Pure culture of a this compound-producing fungus (e.g., Penicillium roqueforti).

-

For submerged fermentation: Potato Dextrose Broth (PDB) or a defined medium.[6]

-

For solid-state fermentation: A solid substrate such as bread crumbs or agar-based media.[4]

-

Sterile flasks, petri dishes, and incubator.

Procedure (Submerged Fermentation):

-

Prepare the desired liquid medium and sterilize by autoclaving.

-

Inoculate the medium with fungal spores or a mycelial plug from a fresh culture.

-

Incubate the culture at the optimal temperature for the specific fungal strain (typically 25-30°C) with shaking (e.g., 150 rpm) for a specified period (e.g., 7-14 days) to allow for fungal growth and metabolite production.[6]

Procedure (Solid-State Fermentation):

-

Prepare the solid substrate in a suitable container (e.g., petri dish or flask) and sterilize.

-

Inoculate the surface of the substrate with fungal spores.

-

Incubate at the optimal temperature in a humid environment for the required duration.

Enzyme Extraction

Objective: To obtain a crude enzyme extract containing lipoxygenase and hydroperoxide lyase from fungal mycelia.

Materials:

-

Fungal mycelia harvested from culture.

-

Extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5).

-

Liquid nitrogen, mortar and pestle, or other cell disruption equipment.

-

Centrifuge.

Procedure:

-

Harvest the fungal mycelia from the culture by filtration.

-

Wash the mycelia with sterile distilled water.

-

Freeze the mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Resuspend the powdered mycelia in the extraction buffer.

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant, which contains the crude enzyme extract.

Lipoxygenase (LOX) Activity Assay

Objective: To quantify the activity of lipoxygenase in the fungal extract.

Materials:

-

Crude enzyme extract.

-

Linoleic acid substrate solution.

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.5).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the linoleic acid substrate.

-

Initiate the reaction by adding a known amount of the crude enzyme extract.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxide product.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Hydroperoxide Lyase (HPL) Activity Assay

Objective: To measure the activity of hydroperoxide lyase in the fungal extract.

Materials:

-

Crude enzyme extract.

-

10-HPOD substrate (can be synthesized from linoleic acid using a specific lipoxygenase).

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.0).

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Prepare a reaction mixture in a sealed vial containing the assay buffer and the 10-HPOD substrate.

-

Initiate the reaction by injecting the crude enzyme extract.

-

Incubate the reaction for a specific time at the optimal temperature (e.g., 30°C).

-

Terminate the reaction (e.g., by adding acid).

-

Analyze the headspace of the vial by SPME-GC-MS to quantify the amount of 1-octen-3-ol produced.

-

Calculate the HPL activity based on the amount of product formed per unit time per amount of protein.

Headspace Solid-Phase Microextraction (SPME) and GC-MS Analysis

Objective: To identify and quantify this compound and other volatiles produced by the fungal culture.

Materials:

-

Fungal culture in a sealed vial.

-

SPME fiber assembly (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating).

-

GC-MS system with a suitable capillary column.

-

Standards for this compound and other relevant volatiles for quantification.

Procedure:

-

Equilibrate the fungal culture vial at a constant temperature (e.g., 40°C) for a set period (e.g., 30 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined time to allow for the adsorption of volatile compounds.

-

Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes.

-

Separate the volatile compounds on the GC column using an appropriate temperature program.

-

Identify the compounds based on their mass spectra by comparison with a library and their retention times compared to standards.

-

Quantify this compound by comparing its peak area to a calibration curve generated with known concentrations of a this compound standard.

Conclusion

The biosynthesis of this compound in fungal species is a well-defined pathway involving the sequential action of lipoxygenase, hydroperoxide lyase, and likely an alcohol dehydrogenase on the substrate linoleic acid. Understanding this pathway and the enzymes involved is crucial for researchers in various fields, from food science to drug development. The experimental protocols provided in this guide offer a robust framework for the investigation and quantification of this compound production in fungal cultures. Further research into the specific regulation of this pathway and the kinetic properties of the involved enzymes in a wider range of fungal species will undoubtedly open up new avenues for biotechnological applications.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme Production Potential of Penicillium oxalicum M1816 and Its Application in Ferulic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of solid-state and submerged-state fermentation for the bioprocessing of switchgrass to ethanol and acetate by Clostridium phytofermentans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation [mdpi.com]

- 6. Kinetics of H2O2-driven catalysis by a lytic polysaccharide monooxygenase from the fungus Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Amyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl amyl ketone, also known as 3-Octanone. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent, intermediate, or study its biological interactions. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents visual diagrams of workflows and reaction pathways.

Chemical Identity

Ethyl amyl ketone (EAK) is a dialkyl ketone recognized for its characteristic fruity, herbal odor. It is found naturally in various plants like lavender and rosemary and is also a metabolite in some fungi.[1]

-

IUPAC Name: Octan-3-one

-

Synonyms: this compound, Ethyl n-pentyl ketone, Amyl ethyl ketone

-

CAS Number: 106-68-3

-

Molecular Formula: C₈H₁₆O

-

Molecular Weight: 128.21 g/mol [2]

-

Chemical Structure:

Physical Properties

Ethyl amyl ketone is a colorless liquid under standard conditions.[2] Its physical characteristics are critical for its application as a solvent and in various formulation processes. The key physical properties are summarized in the table below.

Table 1: Physical Properties of Ethyl Amyl Ketone (this compound)

| Property | Value | Reference(s) |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Pungent, fruity, herbal odor | [1][2] |

| Boiling Point | 167 - 168 °C (332.6 - 334.4 °F) at 760 mmHg | [2] |

| Melting/Freezing Point | -23 °C (-9.4 °F) | [2] |

| Density | 0.822 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 2.0 mmHg at 25 °C | [2] |

| Flash Point | 46 °C (115 °F) - Closed Cup | [2] |

| Solubility in Water | 2,600 mg/L at 20 °C (Slightly soluble) | [1] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, and other common organic solvents | [2] |

| Refractive Index | 1.415 at 20 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of ethyl amyl ketone.

Table 2: Spectroscopic Data for Ethyl Amyl Ketone (this compound)

| Spectroscopy Type | Data (Peaks / Shifts) | Reference(s) |

| Infrared (IR) | ~2960-2870 cm⁻¹ (C-H stretch, alkyl), ~1715 cm⁻¹ (C=O stretch, strong), ~1465 cm⁻¹ (C-H bend, CH₂) | [3][4] |

| ¹H NMR (CDCl₃) | δ ~2.40 ppm (t, 2H, -C(=O)-CH₂-), δ ~1.05 ppm (t, 3H, -CH₂-CH₃), δ ~1.55 ppm (m, 2H, -C(=O)-CH₂-CH₂-), δ ~1.30 ppm (m, 4H, alkyl chain), δ ~0.90 ppm (t, 3H, terminal -CH₃) | [2] |

| ¹³C NMR (CDCl₃) | δ ~211.7 ppm (C=O), δ ~42.4 ppm (-C(=O)-CH₂-), δ ~35.9 ppm (-CH₂-C(=O)-CH₂-), δ ~31.6 ppm , δ ~23.7 ppm , δ ~22.6 ppm (alkyl chain), δ ~14.0 ppm , δ ~7.9 ppm (-CH₃) | [2][5] |

| Mass Spectrometry (EI) | m/z (relative intensity %): 43 (100), 57 (92), 29 (75), 72 (56), 99 (55), 128 (M⁺, low) | [2][5] |

Chemical Properties and Reactivity

Ethyl amyl ketone exhibits reactivity typical of an aliphatic ketone. Its chemical behavior is dominated by the carbonyl functional group.

-

Reactivity: Ketones like ethyl amyl ketone are reactive with many acids and bases, which can liberate heat. They can react with reducing agents such as hydrides and alkali metals.[2]

-

Incompatibilities: It is incompatible with strong oxidizing agents (e.g., peroxides, nitrates), strong bases (e.g., sodium hydroxide), and reducing agents.[2]

-

Hazardous Decomposition: When heated to decomposition, it emits carbon monoxide and carbon dioxide.[2]

-

Stability: The compound is stable under normal storage conditions.[2]

Relevance in Life Sciences and Drug Development

While primarily used as a solvent, ethyl amyl ketone possesses biological activity that is of interest to researchers. It is produced by the oyster mushroom (Pleurotus ostreatus) as a potent toxin against nematodes (Caenorhabditis elegans).[1] This natural defense mechanism provides a model for studying novel nematicidal agents. The compound has also been identified as a volatile organic compound (VOC) biomarker for certain microorganisms.[2] Toxicological assessments for its use in fragrances indicate it is not expected to be genotoxic.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical and chemical properties of ethyl amyl ketone.

Determination of Physical Properties

6.1.1 Boiling Point / Distillation Range (ASTM D1078)

This method determines the boiling range of volatile organic liquids.

-

Apparatus: Distillation flask (200 mL), condenser, heating mantle, and calibrated thermometer or temperature probe.

-

Procedure: a. Measure 100 mL of the sample into the distillation flask. Add a few boiling chips. b. Assemble the apparatus, ensuring the thermometer bulb is positioned correctly at the vapor outlet. c. Apply heat to the flask. For liquids boiling below 150°C, the rate should be adjusted so the first drop of distillate is collected within 5-10 minutes. d. Record the temperature when the first drop of condensate falls from the condenser tip (Initial Boiling Point). e. Continue distillation at a rate of 4-5 mL per minute. f. Record the temperature when the last of the liquid evaporates from the bottom of the flask (Dry Point). g. Correct the observed temperatures for barometric pressure.

6.1.2 Density (ASTM D4052)

This method covers the determination of density in liquids using a digital density meter.

-

Apparatus: Digital density meter with an oscillating U-tube, calibrated with dry air and deionized water.

-

Procedure: a. Equilibrate the instrument to the desired measurement temperature (e.g., 20°C). b. Introduce approximately 1-2 mL of the ethyl amyl ketone sample into the oscillating tube, ensuring no air bubbles are present. c. Allow the reading to stabilize. The instrument measures the change in the oscillating frequency of the tube caused by the sample. d. The instrument calculates and displays the density based on its calibration data. Record the value in g/cm³ or g/mL.

6.1.3 Flash Point (ASTM D93)

This method uses a Pensky-Martens closed-cup tester.

-

Apparatus: Pensky-Martens closed-cup tester with a brass test cup, lid with shutter, stirrer, and ignition source (gas flame or electric igniter).

-

Procedure (Procedure A for distillate fuels): a. Fill the test cup with the sample to the marked line (approx. 75 mL). b. Place the lid on the cup and position the assembly in the heating unit. c. Begin stirring at 90-120 rpm and heat the sample at a rate of 5-6°C per minute. d. As the sample approaches the expected flash point (46°C), begin applying the test flame at 1°C intervals. e. To apply the flame, stop stirring and operate the shutter to dip the ignition source into the vapor space for approximately 1 second. f. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup. g. Record the temperature, corrected for barometric pressure.

Qualitative Chemical Identification

The following workflow outlines the steps to confirm the presence of a ketone functional group.

6.2.1 2,4-Dinitrophenylhydrazine (2,4-DNP) Test for Carbonyls

This is a general test for aldehydes and ketones.

-

Reagent: A solution of 2,4-dinitrophenylhydrazine in ethanol (B145695) and sulfuric acid.

-

Procedure: a. Dissolve 2-3 drops of ethyl amyl ketone in 2 mL of 95% ethanol in a test tube. b. Add 2 mL of the 2,4-DNP reagent. c. Shake the mixture vigorously.

-

Positive Result: The formation of a yellow-to-orange precipitate (a dinitrophenylhydrazone) within a few minutes indicates the presence of a carbonyl group.[2]

6.2.2 Sodium Nitroprusside Test for Ketones

This test is specific to ketones with an alpha-methyl group or compounds that can form a carbanion that reacts with the reagent.

-

Reagents: Sodium nitroprusside solution (freshly prepared), Sodium hydroxide (B78521) (2M).

-

Procedure: a. In a test tube, mix 1-2 mL of the sodium nitroprusside solution with 2-3 drops of ethyl amyl ketone. b. Add 2M sodium hydroxide solution dropwise until the solution is basic.

-

Positive Result: The appearance of a red or red-brown coloration confirms the presence of a ketone.[2]

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. This compound | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]

Olfactory Perception and Odor Threshold of 3-Octanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory perception and odor threshold of 3-octanone (B92607). It is designed to be a comprehensive resource, offering detailed data, experimental protocols, and visualizations of the underlying biological pathways.

Olfactory Profile and Perception of this compound

This compound, a naturally occurring ketone found in various plants and foods, possesses a complex and multifaceted aroma.[1][2] Its scent is generally characterized as having a strong, penetrating, and fruity quality, with nuances reminiscent of lavender.[3] More specific descriptors include herbaceous, spicy, and buttery notes, often with a top note of lavender.[4] At different concentrations, its taste characteristics are described as mushroom-like, ketonic, cheesy, and moldy with a fruity undertone.[3] This compound is utilized as a flavoring agent and in perfumery to create refreshing, green, and floral fragrance profiles.[1]

Odor Threshold of this compound

The odor threshold is a critical parameter in olfactory science, representing the minimum concentration of a substance that can be detected by the human sense of smell. The reported odor threshold for this compound varies across different studies and methodologies.

Table 1: Reported Odor Thresholds for this compound

| Odor Threshold | Unit | Method | Reference |

| 21 - 50 | ppb (parts per billion) | Not Specified | [3] |

| 28 | ppb (parts per billion) | Not Specified | [5] |

| 6.0 | ppm (parts per million) | Not Specified | [6][7] |

| 5.9 | mmHg | AIHA | [8] |

| 6.0 | mmHg | CHEMINFO | [8] |

Note: Conversion between units can be complex and depends on factors like temperature and pressure. The data is presented as reported in the original sources.

Experimental Protocols for Odor Threshold Determination

The determination of odor thresholds is a meticulous process requiring standardized procedures to ensure accuracy and reproducibility. Dynamic olfactometry is a widely accepted method for this purpose, often following standards such as EN 13725.

Dynamic Olfactometry (Based on EN 13725)

Dynamic olfactometry involves presenting a controlled, diluted stream of an odorous gas to a panel of trained human assessors to determine the concentration at which it is just detectable.

Principle: An olfactometer is used to dilute the odorant with a neutral, odorless gas (like nitrogen or purified air) at precise ratios. The diluted sample is then presented to the panelists through sniffing ports. The dilution is systematically decreased until the panelist can reliably detect the odor. The odor threshold is defined as the dilution factor at which 50% of the panel can detect the odor.[9]

Detailed Methodology:

-

Panel Selection and Training: Human assessors are screened for their olfactory sensitivity using a reference odorant (e.g., n-butanol).[10] They undergo training to familiarize themselves with the testing procedure and to ensure consistent responses.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent. A known volume of this solution is then vaporized into a stream of odorless gas to create a known starting concentration.

-

Dilution Series: The olfactometer generates a series of dilutions of the this compound vapor. This is typically done in a geometric progression.

-

Presentation to Panelists: The diluted samples are presented to the panelists in a randomized order, interspersed with blanks of the odorless gas. A forced-choice method (e.g., triangular or binary) is often employed, where the panelist must choose which port contains the odorant.[11]

-

Data Analysis: The responses of the panelists at each dilution level are recorded. The geometric mean of the individual thresholds is calculated to determine the overall odor threshold for the panel.[10]

Preparation of a Dilution Series for Sensory Analysis

A serial dilution is a stepwise dilution of a substance in a solution. This is a fundamental technique for preparing samples for various sensory and analytical tests.

Principle: A small amount of a concentrated stock solution is transferred to a larger volume of a solvent, and this process is repeated to create a series of solutions with decreasing concentrations.

Detailed Methodology:

-

Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a precise weight of the compound in a known volume of a suitable solvent (e.g., ethanol (B145695) or diethyl ether).

-

Labeling: A series of sterile test tubes or vials are labeled with the intended dilution factors (e.g., 1:10, 1:100, 1:1000).

-

Initial Dilution: A specific volume of the diluent is added to each labeled tube. For a 1:10 dilution, 9 ml of the diluent would be used.

-

Serial Transfer:

-

One milliliter of the stock solution is transferred to the first tube (labeled 1:10) and mixed thoroughly.

-

One milliliter from the 1:10 dilution is then transferred to the second tube (labeled 1:100) and mixed.

-

This process is repeated for the subsequent tubes to achieve the desired range of concentrations.

-

-

Use in Sensory Testing: The prepared dilutions can then be used in various sensory evaluation methods, such as presenting them on smelling strips or in sniff bottles to a panel for evaluation.

Olfactory Receptor and Signaling Pathway

The sense of smell is initiated by the binding of odorant molecules to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[12] These receptors are G-protein coupled receptors (GPCRs).

Recent research has identified a specific human olfactory receptor that responds to this compound: OR52D1 .[13]

The Olfactory Signaling Cascade

The binding of an odorant like this compound to its receptor triggers a cascade of intracellular events that ultimately leads to the generation of a nerve impulse.

Diagram of the Olfactory Signaling Pathway

Caption: Olfactory signal transduction cascade initiated by this compound.